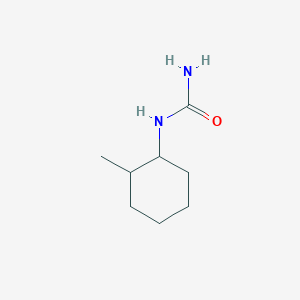

(2-Methylcyclohexyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Methylcyclohexyl)urea is a chemical compound with the molecular formula C8H16N2O. It has an average mass of 156.225 Da and a monoisotopic mass of 156.126266 Da .

Synthesis Analysis

The synthesis of N-substituted ureas, such as (2-Methylcyclohexyl)urea, can be achieved through a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . Another method involves the solid-state mechanochemical ball milling, which has been highlighted for its quantitative synthesis of (thio)ureas and guanidines without the use of bulk solvents and the generation of byproducts .Chemical Reactions Analysis

While specific chemical reactions involving (2-Methylcyclohexyl)urea are not directly available, urea and its derivatives are known to undergo various reactions. For instance, urea decomposes through thermolysis and hydrolysis when dosed into a hot exhaust pipe .Scientific Research Applications

Determination and Analysis Techniques

Determination in Body Fluids : A method for the determination of a related compound, 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (methyl-CCNU), in body fluids like urine and plasma is developed. This involves extraction with diethyl ether and quantification by gas chromatography (Caddy & Idowu, 1984).

Qualitative and Quantitative Analysis : G004, a compound similar to (2-Methylcyclohexyl)urea, is analyzed qualitatively and quantitatively using techniques like liquid chromatography, nuclear magnetic resonance, and mass spectrometry. This is crucial for studying impurities in the drug substance of G004 (Liu et al., 2011).

Chemical and Structural Studies

Molecular Structure Elucidation : The molecular structure of a related compound, 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (MeCCNU), is determined using single-crystal x-ray diffraction. Understanding such structures can be crucial for developing similar urea-based compounds (Smith et al., 1978).

Mechanism of Action Studies : Investigations into the mechanism of action of related nitrosoureas provide insights into their interactions with DNA. This includes the study of intermediates in the decomposition of such compounds, which can be relevant for understanding (2-Methylcyclohexyl)urea's mechanism of action (Lown & Chauhan, 1981).

Applications in Material Science

- Functional Materials from Bis-Urea Macrocycles : The construction of bis-urea macrocycles and their self-assembly into columnar structures is explored. This has implications for creating functional and homogeneous microporous crystals, potentially applicable to (2-Methylcyclohexyl)urea (Shimizu et al., 2014).

Biological and Pharmaceutical Applications

Urea Interactions in Biological Systems : The interactions of urea with nucleic acid functional groups are quantified. This research is crucial for understanding the destabilizing effects of urea on nucleic acids and proteins, which could be relevant for the biological actions of (2-Methylcyclohexyl)urea (Guinn et al., 2013).

Urease Inhibitors in Medical Applications : A review on urease inhibitors, which could include compounds like (2-Methylcyclohexyl)urea, highlights their potential in treating infections caused by certain bacteria in the gastric and urinary tracts (Kosikowska & Berlicki, 2011).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, 2-Methylcyclohexanol, indicates that it is flammable and harmful if swallowed or inhaled. It also causes serious eye irritation. Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name |

(2-methylcyclohexyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6-4-2-3-5-7(6)10-8(9)11/h6-7H,2-5H2,1H3,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWADZHNEJCBKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylcyclohexyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2977882.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2977883.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2977884.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2977888.png)

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-propan-2-ylpropanamide](/img/structure/B2977889.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2977890.png)

![3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2977892.png)

![N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide](/img/structure/B2977893.png)

![5-Methyl-3-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2977896.png)

![2,4-dichloro-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2977900.png)